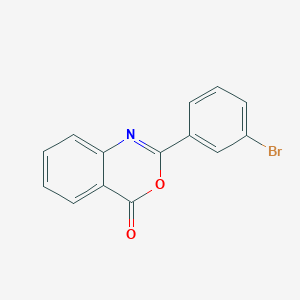

2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(17)18-13/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJJOOVEIBZBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 3 Bromophenyl 4h 3,1 Benzoxazin 4 One and Analogues

Classical Cyclocondensation Approaches to 4H-3,1-Benzoxazin-4-ones

Traditional methods for constructing the 4H-3,1-benzoxazin-4-one ring system have long relied on two primary strategies: the reaction of anthranilic acid with acylating agents and the cyclization of pre-acylated precursors. These foundational methods are still widely employed due to their reliability and simplicity.

Anthranilic Acid and Acyl Chloride Mediated Synthesis

The most direct and widely practiced method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones is the acylation of anthranilic acid with an appropriate acyl chloride, followed by cyclodehydration. In the case of 2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one, this involves the reaction of anthranilic acid with 3-bromobenzoyl chloride.

The reaction typically proceeds in two steps. First, the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride, forming an N-acylanthranilic acid intermediate, specifically 2-(3-bromobenzamido)benzoic acid. This step is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The subsequent step involves the cyclization of this intermediate to the final benzoxazinone (B8607429). This is usually achieved by heating the N-acylanthranilic acid, often in the presence of a dehydrating agent like acetic anhydride (B1165640).

The reaction conditions, such as solvent and temperature, can influence the yield and purity of the final product. A variety of solvents can be used, including pyridine, dioxane, and chloroform.

Table 1: Examples of Acyl Chloride Mediated Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

| Aryl Acyl Chloride | Base | Dehydrating Agent | Solvent | Yield (%) | Reference |

| Benzoyl chloride | Pyridine | Acetic Anhydride | Pyridine | High | |

| 4-Chlorobenzoyl chloride | Triethylamine | Not specified | Dioxane | 85 | |

| 3-Nitrobenzoyl chloride | Pyridine | Acetic Anhydride | Pyridine | Good |

Ring Closure with Acid Anhydrides

An alternative classical approach involves the direct reaction of anthranilic acid with an acid anhydride. For the target molecule, this would theoretically involve 3-bromobenzoic anhydride. However, a more common and practical variation of this method is the use of an acid anhydride, typically acetic anhydride, as both a reactant and a dehydrating agent for the cyclization of a pre-formed N-acylanthranilic acid.

Starting from 2-(3-bromobenzamido)benzoic acid, treatment with excess acetic anhydride at elevated temperatures facilitates an intramolecular cyclodehydration to yield this compound. This method is effective and often provides high yields of the desired product. The acetic anhydride serves to activate the carboxylic acid group of the intermediate, promoting the ring-closing condensation.

Modern and Sustainable Synthetic Methodologies

In recent years, the focus has shifted towards developing more efficient, atom-economical, and environmentally friendly methods for the synthesis of benzoxazinones. These modern approaches include one-pot cascade reactions, transition-metal-catalyzed transformations, and the use of microwave irradiation to accelerate reactions.

One-Pot Cascade Reactions for Benzoxazinone Formation

In a typical one-pot cascade, the initial reaction between anthranilic acid and the aldehyde forms a Schiff base intermediate. This is then oxidized in situ to an N-acylanthranilic acid derivative, which subsequently undergoes intramolecular cyclization to the benzoxazinone. Various oxidizing systems have been employed to facilitate this transformation.

Transition-Metal-Catalyzed Approaches (e.g., Cu-catalyzed, Pd-catalyzed, Rh-catalyzed)

Transition-metal catalysis has emerged as a powerful tool for constructing complex heterocyclic systems, including 4H-3,1-benzoxazin-4-ones. These methods often proceed under milder conditions and with greater functional group tolerance than classical approaches.

Copper- and palladium-catalyzed reactions have been particularly successful. For instance, a palladium-catalyzed carbonylative coupling reaction between 2-iodoaniline, carbon monoxide, and a 3-bromobenzamide (B114348) derivative could potentially construct the benzoxazinone core. Another strategy involves the copper-catalyzed coupling of anthranilic acid with an aryl halide, followed by an intramolecular cyclization. While specific examples for this compound are not extensively detailed, the general applicability of these methods to a wide range of 2-aryl substituted analogues is well-established.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained prominence as a sustainable and efficient method for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields.

The classical synthesis of this compound from anthranilic acid and 3-bromobenzoyl chloride can be significantly expedited using microwave heating. The rapid and uniform heating provided by microwaves can enhance the rates of both the initial acylation and the subsequent cyclodehydration step. This approach aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of harsh reaction conditions.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Reactants | Advantages | Disadvantages |

| Classical Acylation | Anthranilic acid, Acyl chloride | Reliable, simple, well-established | Often requires stoichiometric base, may need high temperatures |

| Ring Closure | N-acylanthranilic acid, Acid anhydride | High yields, effective dehydration | Requires pre-synthesis of the intermediate |

| One-Pot Cascade | Anthranilic acid, Aryl aldehyde | High efficiency, reduced waste, step economy | May require specific oxidizing agents |

| Metal-Catalyzed | Varies (e.g., haloanilines, CO) | Mild conditions, high functional group tolerance | Catalyst cost and removal can be issues |

| Microwave-Assisted | Classical reactants | Drastically reduced reaction times, improved yields | Requires specialized equipment |

Sonochemical Approaches

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis, often leading to enhanced reaction rates, higher yields, and milder reaction conditions. The synthesis of benzoxazinone scaffolds can be accelerated through the use of ultrasonic irradiation. For instance, a one-pot condensation reaction of anthranilic acids with aryl aldehydes in the presence of acetic anhydride has been successfully carried out under ultrasound conditions to produce N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields. nih.gov This transition-metal-free method highlights the potential of sonochemistry in promoting the cyclization to form the benzoxazinone core. nih.gov

Optimization studies have shown that sonochemical methods can be more efficient than conventional thermal conditions, which may result in lower yields when conducted in the presence of solvents. nih.gov While a specific sonochemical synthesis for this compound is not extensively detailed in the reviewed literature, the established ultrasound-assisted protocols for analogous 2-aryl-benzoxazinones suggest a viable pathway. Such a synthesis would likely involve the ultrasound-mediated condensation of anthranilic acid with 3-bromobenzaldehyde, followed by an in-situ cyclization and oxidation, or the cyclization of a pre-formed N-(3-bromobenzoyl)anthranilic acid. The key advantage of the sonochemical approach lies in its ability to generate localized high temperatures and pressures through acoustic cavitation, thereby facilitating the requisite bond formations for the heterocyclic ring system.

Table 1: Comparison of Synthetic Approaches for Benzoxazinone Synthesis

| Method | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Sonochemical Approach | Ultrasound irradiation, one-pot synthesis | Enhanced reaction rates, higher yields, milder conditions, transition-metal-free | nih.gov |

| Base-Mediated Cyclization | Use of a base such as pyridine, cyclization of N-acyl anthranilic acids | Well-established, good yields for a variety of 2-aryl substituents | ubaya.ac.idbibliomed.org |

Base-Mediated Cyclization Techniques

A cornerstone in the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is the base-mediated cyclization of N-aroylanthranilic acids. This classical approach typically involves two main steps: the acylation of anthranilic acid with an aroyl chloride, followed by cyclodehydration of the resulting N-aroylanthranilic acid.

The synthesis of 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one, a close analogue of the title compound, has been reported via the interaction of anthranilic acid with 4-bromobenzoyl chloride in pyridine. bibliomed.org The pyridine serves as both a solvent and a base, facilitating the initial N-acylation. The subsequent ring closure to form the benzoxazinone ring is then achieved by heating with a dehydrating agent such as acetic anhydride. bibliomed.org This methodology is broadly applicable and can be adapted for the synthesis of this compound by utilizing 3-bromobenzoyl chloride as the starting material.

The mechanism of this reaction involves the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the aroyl chloride. ubaya.ac.id Pyridine acts as a catalyst by deprotonating the nitrogen of the amino group, thereby increasing its nucleophilicity. ubaya.ac.id Following the formation of the N-aroylanthranilic acid intermediate, an intramolecular cyclization occurs. This is typically promoted by a dehydrating agent, where the carboxylate anion attacks the amide carbonyl, leading to the formation of the benzoxazinone ring. ubaya.ac.id High yields are often achieved with this method, making it a reliable route for the synthesis of a wide array of 2-aryl-4H-3,1-benzoxazin-4-ones. ubaya.ac.id

Regioselective Bromination and Further Functionalization of the Phenyl Moiety

The presence of a phenyl group at the 2-position of the 4H-3,1-benzoxazin-4-one core offers a site for further functionalization, such as regioselective bromination. The electronic properties of the benzoxazinone system can influence the position of electrophilic substitution on the pendant phenyl ring. While the benzoxazinone moiety itself is generally electron-withdrawing, the precise directing effects on the 2-phenyl substituent can be complex.

Electrophilic aromatic bromination is a common method for introducing bromine atoms onto an aromatic ring. nih.gov For a 2-phenyl-4H-3,1-benzoxazin-4-one, the phenyl ring is susceptible to bromination. The regioselectivity of this reaction will be governed by the directing effects of the benzoxazinone heterocycle. Given that the connection to the phenyl ring is through a carbon atom that is part of an enamine-like system within the heterocyclic ring, the benzoxazinone group is expected to be a deactivating, meta-directing group. Therefore, bromination of 2-phenyl-4H-3,1-benzoxazin-4-one would be predicted to yield this compound as a major product.

A common reagent for such transformations is N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. nih.gov The reaction is typically carried out at elevated temperatures to facilitate the substitution. Once the bromo- a derivative is obtained, the bromine atom can serve as a handle for further synthetic modifications through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide range of functional groups onto the phenyl moiety. This provides a versatile strategy for creating a library of 2-aryl-4H-3,1-benzoxazin-4-one derivatives for further investigation.

Synthesis of Benzoxazinone Analogues for Comparative Research

For comparative research, the synthesis of sulfur-containing analogues of this compound, such as benzothiazinones and benzoxathianones, is of significant interest. These analogues, where one or both oxygen atoms in the heterocyclic ring are replaced by sulfur, can exhibit different chemical and biological properties.

The synthesis of 4H-3,1-benzothiazin-4-ones can be achieved through various routes, often starting from thiosalicylic acid derivatives. nih.gov A multicomponent, one-pot reaction involving an amine, an aldehyde, and thiosalicylic acid in toluene (B28343) has been shown to be an efficient method for preparing a series of 2,3-disubstituted-2,3-dihydro-4H-benzo[e] ubaya.ac.idresearchgate.netthiazin-4-ones. nih.gov To synthesize an analogue of this compound, one could envision a reaction between 2-mercaptobenzoic acid (thiosalicylic acid) and a suitable nitrogen source and 3-bromobenzaldehyde.

Another approach involves the cyclization of N-acyl-2-mercaptobenzamides. The synthesis of 2-aryl-4H-3,1-benzothiazin-4-ones has been reported, and these compounds can serve as precursors for further chemical transformations.

Table 2: Key Starting Materials for Benzoxazinone and its Sulfur Analogues

| Target Heterocycle | Key Starting Material | Typical Reagents |

|---|---|---|

| 4H-3,1-Benzoxazin-4-one | Anthranilic acid | Aroyl chloride, Acetic anhydride |

| 4H-3,1-Benzothiazin-4-one | 2-Mercaptobenzoic acid (Thiosalicylic acid) | Amine, Aldehyde |

The 2-aryl-4H-3,1-benzoxazin-4-one scaffold is a valuable precursor for the synthesis of other fused heterocyclic systems. The reactivity of the benzoxazinone ring, particularly its susceptibility to nucleophilic attack, allows for its conversion into other important heterocycles like quinazolinones and triazoles.

The reaction of 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one with nitrogen nucleophiles has been demonstrated to yield various fused systems. For example, treatment with formamide (B127407) leads to the formation of the corresponding 2-(4-bromophenyl)-4(3H)-quinazolinone. bibliomed.org This transformation involves the opening of the oxazinone ring by the nucleophilic nitrogen of formamide, followed by cyclization and dehydration to form the pyrimidinone ring of the quinazolinone system.

Furthermore, reaction with hydrazine (B178648) carboxamide (semicarbazide) in pyridine can afford a triazolo[1,5-c]quinazoline derivative. bibliomed.org This reaction proceeds through a similar ring-opening and subsequent intramolecular cyclization pathway, leading to the formation of a five-membered triazole ring fused to the quinazoline (B50416) core. These reactions showcase the utility of 2-aryl-4H-3,1-benzoxazin-4-ones as versatile intermediates for the synthesis of a diverse range of fused heterocyclic compounds, which are of interest for comparative biological and chemical studies. The synthesis of such fused systems from this compound would follow analogous reaction pathways.

Elucidation of Reaction Mechanisms in Benzoxazinone Synthesis

Proposed Mechanistic Pathways for Cyclization Reactions

The formation of the 4H-3,1-benzoxazin-4-one ring system is fundamentally a cyclodehydration reaction of an N-acylanthranilic acid intermediate. nih.goviau.ir Several mechanistic pathways have been proposed, largely differing in the method used to activate the carboxylic acid group to facilitate intramolecular cyclization.

One of the most established mechanisms begins with the N-acylation of anthranilic acid with an acid chloride, such as 3-bromobenzoyl chloride, in the presence of a base like pyridine (B92270). ubaya.ac.idrsc.org In this pathway, if two equivalents of the acid chloride are used, one mole acylates the amino group to form N-(3-bromobenzoyl)anthranilic acid. The second mole reacts with the carboxylic acid group of this intermediate to form a mixed anhydride (B1165640). uomosul.edu.iq This anhydride is a highly reactive intermediate, which readily undergoes intramolecular nucleophilic attack by the amide oxygen, followed by the elimination of a molecule of 3-bromobenzoic acid, to yield the final benzoxazinone (B8607429) product. uomosul.edu.iq

A second common pathway involves the direct cyclization of the N-acylanthranilic acid intermediate using a dehydrating or cyclizing agent. nih.gov Reagents like acetic anhydride, polyphosphoric acid, or thionyl chloride are frequently employed. nih.govuomosul.edu.iq A milder and often more efficient variation of this approach uses a mixture of cyanuric chloride and dimethylformamide (DMF). nih.govmdpi.com In this case, an iminium cation is generated from the cyanuric chloride/DMF mixture. mdpi.com This species activates the carboxylic acid group of the N-acylanthranilic acid, converting the hydroxyl into a good leaving group and forming a highly reactive acylium ion or active ester intermediate. nih.govmdpi.com This is then susceptible to intramolecular attack by the nearby amide oxygen, leading to cyclization and formation of the benzoxazinone ring. mdpi.comresearchgate.net

A third mechanistic route involves the acid-catalyzed reaction of anthranilic acid with orthoesters. mdpi.comnih.gov This process is initiated by the protonation of the orthoester and subsequent loss of an ethanol (B145695) molecule to generate a stabilized carbocation. nih.gov Anthranilic acid then reacts with this carbocation to form an iminium intermediate. mdpi.comnih.gov Further ring closure and the elimination of a second ethanol molecule proceed via a dihydrobenzoxazinone intermediate to furnish the final aromatic product. mdpi.comnih.gov

Role of Key Intermediates in Benzoxazinone Formation

The synthetic pathways leading to 2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one are characterized by the formation of several crucial intermediates.

N-Acylanthranilic Acid : The central and indispensable intermediate in most synthetic routes is N-(3-bromobenzoyl)anthranilic acid. nih.gov It is formed from the initial reaction between anthranilic acid and 3-bromobenzoyl chloride. nih.govubaya.ac.id This intermediate contains both the nucleophile (amide oxygen) and the electrophile (carboxylic acid) required for the subsequent intramolecular cyclization. The stability of this intermediate allows for its isolation, though one-pot procedures are also common. nih.gov

Mixed Anhydride : In syntheses employing excess acid chloride in pyridine, a mixed anhydride is a key reactive intermediate. uomosul.edu.iq Its formation significantly increases the electrophilicity of the carboxyl carbon, making it highly susceptible to nucleophilic attack by the amide oxygen, thereby driving the cyclization forward. uomosul.edu.iq

Active Ester Intermediate : When cyclizing agents like cyanuric chloride are used, an active ester intermediate is formed. mdpi.com This intermediate is generated by the reaction of the carboxylic acid group of N-acylanthranilic acid with the activating agent. This conversion of the hydroxyl group into a better leaving group is the critical step that facilitates the subsequent intramolecular ring closure. nih.govmdpi.com

Iminium Intermediate : In the pathway involving orthoesters, an iminium intermediate is pivotal. mdpi.comnih.gov It is formed from the reaction of anthranilic acid with a stabilized carbocation derived from the orthoester. mdpi.comnih.gov The subsequent cyclization of this intermediate leads to a dihydrobenzoxazinone, which then aromatizes to the final product. nih.govnih.gov

1,2-Dihydro-4H-3,1-benzoxazin-4-one : This is a common penultimate intermediate, particularly in the orthoester route. mdpi.comnih.gov Its formation is favored under certain conditions, and the final step of the synthesis is its dehydration (elimination of water or alcohol) to form the thermodynamically stable aromatic benzoxazinone ring. nih.govnih.gov

Influence of Substituents on Reaction Selectivity and Overall Yield

The nature and position of substituents on both the anthranilic acid and the benzoyl chloride precursors have a marked impact on the reaction's selectivity and yield.

Substituents on the Anthranilic Acid Ring: The electronic properties of substituents on the benzene (B151609) ring of anthranilic acid can influence the reaction pathway.

Electron-Donating Groups (EDGs) : Conversely, electron-donating substituents like methyl (-Me) or methoxy (B1213986) (-OMe) generally favor the direct formation of the fully aromatic 4H-3,1-benzoxazin-4-one. mdpi.comnih.gov These groups increase the electron density on the nitrogen atom, facilitating the final elimination step.

Substituents on the 2-Aryl Ring (from Benzoyl Chloride): For this compound, the key substituent is the bromine atom on the phenyl ring at position 2.

Halogens and EWGs : The bromine atom is a moderately electron-withdrawing group. Studies have shown that halogens (-F, -Br, -Cl) and other moderately to strongly electron-withdrawing groups (-NO₂, -CF₃) on the 2-aryl ring are generally well-tolerated and can result in good to excellent product yields. nih.gov

Electron-Donating Groups (EDGs) : Moderately electron-donating groups like methyl (-Me) also afford the desired products in excellent yields. nih.gov However, strongly electron-donating groups like methoxy (-OMe) have been observed to sometimes lower the product yield in certain synthetic protocols. nih.gov

Steric Effects : The position of the substituent is also crucial. Ortho-substitution on the 2-phenyl ring can significantly lower the product yield due to steric hindrance, which can impede the necessary conformational arrangement for cyclization. nih.gov The 3-bromo (meta) substitution in the target compound avoids this steric issue.

Table 1: Effect of Substituents on Benzoxazinone Synthesis

Interactive Data Table

| Precursor | Substituent | Electronic Effect | Observed Outcome on Yield/Selectivity | Reference |

| Anthranilic Acid | -NO₂, -Cl | Strong Electron-Withdrawing | Favors dihydro intermediate; can lower overall yield. | mdpi.comnih.govnih.gov |

| Anthranilic Acid | -Me, -OMe | Electron-Donating | Favors formation of the final benzoxazinone. | mdpi.comnih.gov |

| 2-Aryl Moiety | -F, -Br, -Cl | Moderately Electron-Withdrawing | Generally leads to excellent yields. | nih.gov |

| 2-Aryl Moiety | -NO₂, -CF₃ | Strong Electron-Withdrawing | Well-tolerated, providing excellent yields in many cases. | nih.gov |

| 2-Aryl Moiety | -Me | Moderately Electron-Donating | Leads to excellent yields. | nih.gov |

| 2-Aryl Moiety | -OMe | Strong Electron-Donating | Can lower product yield in some reaction types. | nih.gov |

| 2-Aryl Moiety | Ortho-substituents | N/A (Steric) | Significantly lowers product yield. | nih.gov |

Therefore, it is not possible to provide the detailed, scientifically accurate article with the requested data tables and in-depth analysis as per the specified outline. Generating such an article would require access to primary research data that has not been published or is not publicly accessible.

Advanced Spectroscopic and Structural Characterization of Benzoxazinone Compounds

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, information about the unit cell dimensions, space group, and atomic coordinates can be obtained.

Although a crystal structure for 2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one has not been reported, the crystallographic data for the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, provides valuable insight into the expected solid-state conformation of this class of molecules. The title molecule, C₁₄H₉NO₂, is nearly planar, with a small dihedral angle between the phenyl ring and the 3,1-benzoxazin-4-one fragment. iucr.orgresearchgate.netnih.gov The crystal packing is stabilized by weak intermolecular C-H⋯O interactions and π–π stacking. iucr.orgresearchgate.netnih.gov

The crystallographic data for 2-phenyl-4H-3,1-benzoxazin-4-one is summarized in the interactive table below.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₉NO₂ | iucr.orgresearchgate.netnih.gov |

| Molecular Weight | 223.22 | iucr.orgresearchgate.netnih.gov |

| Crystal System | Monoclinic | iucr.orgresearchgate.netnih.gov |

| Space Group | P2₁/n | iucr.orgresearchgate.net |

| a (Å) | 13.3055 (16) | iucr.orgresearchgate.netnih.gov |

| b (Å) | 3.8930 (4) | iucr.orgresearchgate.netnih.gov |

| c (Å) | 20.445 (2) | iucr.orgresearchgate.netnih.gov |

| β (°) | 94.946 (3) | iucr.orgresearchgate.netnih.gov |

| Volume (ų) | 1055.1 (2) | iucr.orgresearchgate.netnih.gov |

| Z | 4 | iucr.orgresearchgate.netnih.gov |

| Temperature (K) | 295 (2) | iucr.orgresearchgate.netnih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated theoretical values to verify the purity and empirical formula of the synthesized compound.

For the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one (C₁₄H₉NO₂), the elemental analysis data is as follows:

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 75.33 | 75.01 | mdpi.com |

| Hydrogen (H) | 4.06 | 4.26 | mdpi.com |

| Nitrogen (N) | 6.27 | 6.30 | mdpi.com |

| Oxygen (O) | 14.33 | 14.43 | mdpi.com |

For the target compound, this compound, with a molecular formula of C₁₄H₈BrNO₂, the theoretical elemental composition would be:

Carbon (C): 55.66%

Hydrogen (H): 2.67%

Bromine (Br): 26.45%

Nitrogen (N): 4.64%

Oxygen (O): 10.59%

Experimental verification of these values would be crucial for confirming the successful synthesis and purity of the compound.

Other Complementary Techniques (e.g., Energy-Dispersive Spectroscopy, Thermogravimetric Analysis, Raman Spectroscopy)

While specific data for this compound is not available, other complementary techniques are routinely employed to provide a more comprehensive characterization of benzoxazinone (B8607429) derivatives.

Energy-Dispersive Spectroscopy (EDS): EDS is often used in conjunction with scanning electron microscopy to provide elemental identification and quantitative compositional information of a sample. For this compound, EDS would be expected to detect the presence of Carbon, Oxygen, Nitrogen, and Bromine.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is valuable for determining the thermal stability of a compound. For benzoxazinone derivatives, TGA can reveal the decomposition temperature and provide insights into the thermal degradation pathway. The presence of aromatic rings in these compounds generally leads to some char residue at high temperatures under a nitrogen atmosphere. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and crystal structure of a material. It is complementary to FT-IR spectroscopy. Studies on related benzoxazinone derivatives, such as 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, have utilized FT-Raman spectroscopy in combination with theoretical calculations to perform complete vibrational assignments of the observed bands. conicet.gov.ar This approach helps in understanding the relationship between the molecular structure and its vibrational properties.

Computational Chemistry and in Silico Studies of Benzoxazinone Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of benzoxazinone (B8607429) derivatives with their biological targets.

Through molecular docking simulations, specific amino acid residues that are critical for the interaction with benzoxazinone derivatives have been identified. These residues form the binding pocket and are essential for the biological activity of the target protein. For example, studies have shown that the amino acid residue Leucine is frequently involved in the binding of benzoxazinones. nih.gov Other key residues identified in interactions with various benzoxazinone analogs include Glycine, Histidine, and Valine. nih.gov In studies involving glucokinase activators with a benzoxazinone-related structure, Arg63 was identified as a catalytically crucial residue for maintaining lipophilic contacts. researchgate.net The identification of these key residues is vital for understanding the mechanism of action and for designing derivatives with improved specificity and affinity.

Table 1: Key Amino Acid Interactions with Benzoxazinone Derivatives

| Interacting Amino Acid | Type of Interaction | Target Protein Context |

|---|---|---|

| Leucine | Hydrogen Bonding, π-alkyl | Caspase proteins |

| Glycine | Steric Interaction | Methionyl-tRNA synthetase |

| Histidine | Steric Interaction | Methionyl-tRNA synthetase |

| Valine | Steric Interaction | Methionyl-tRNA synthetase |

Covalent inhibition is a mechanism where a drug molecule forms a stable, covalent bond with its target protein, often leading to irreversible inactivation. nih.gov This process typically involves a two-step mechanism: initial non-covalent binding followed by a chemical reaction between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target enzyme. nih.govyoutube.com Common nucleophilic residues include cysteine and lysine. youtube.com

The benzoxazinone scaffold contains electrophilic centers that could potentially react with nucleophilic residues in an enzyme's active site. The carbonyl carbon and the carbon atom at position 2 of the oxazinone ring are potential sites for nucleophilic attack. scielo.brmdpi.com While specific studies predicting covalent bond formation for 2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one are not detailed, the inherent chemical reactivity of the benzoxazinone ring system suggests that such a mechanism is plausible for its derivatives. Computational methods can be employed to model the reaction trajectory and calculate the activation energy for the covalent bond formation, thereby predicting the likelihood of a compound acting as a covalent inhibitor.

Comparative Modeling for Protein Target Structure Prediction

When the experimental three-dimensional structure of a target protein has not been determined, comparative modeling (or homology modeling) can be used to build a reliable model. salilab.orgstanford.edu This method is based on the principle that proteins with similar sequences adopt similar three-dimensional structures. stanford.edu

The process involves four main steps:

Template Identification: Finding proteins with known structures (templates) that are evolutionarily related to the target sequence. salilab.org

Sequence Alignment: Aligning the target protein's amino acid sequence with the template sequence(s). The accuracy of this step is critical for the quality of the final model. nih.gov

Model Building: Constructing the 3D model of the target protein based on the aligned template structures. This includes building the protein backbone and adding side chains. salilab.org

Model Assessment: Evaluating the quality and accuracy of the generated model using various computational tools. salilab.org

For a compound like this compound, if its biological target's structure is unknown, comparative modeling could generate a structural model. This predicted structure can then be used in molecular docking simulations to study ligand-target interactions, providing insights that are crucial for drug discovery and design. stanford.edu

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to study the structural, molecular, and spectral properties of chemical compounds. researchgate.net For molecules like this compound, DFT calculations can provide valuable insights into its geometry, stability, and electronic properties. researchgate.net These calculations can determine optimized molecular geometry, vibrational frequencies, and various thermochemical parameters, which are essential for understanding the molecule's behavior at an atomic level. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electrons can be easily excited to a higher energy level. researchgate.net

For this compound, FMO analysis can identify the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of HOMO and LUMO densities indicates the probable sites for electrophilic and nucleophilic attacks, respectively. This information is invaluable for understanding its interaction with biological targets and for predicting its reaction mechanisms. bhu.ac.in

Table 2: Conceptual Frontier Molecular Orbital Properties and Their Implications

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher energy indicates a greater tendency to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower energy indicates a greater ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap indicates higher reactivity, lower kinetic stability, and higher polarizability. |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Leucine |

| Glycine |

| Histidine |

| Valine |

| Arginine |

| Cysteine |

Theoretical Spectroscopic Data Simulation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For benzoxazinone derivatives, Density Functional Theory (DFT) is a commonly employed method for simulating vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. ias.ac.inias.ac.in These theoretical calculations allow for the detailed assignment of experimental spectra and a deeper understanding of the molecule's electronic structure and vibrational modes. scispace.com

The process typically begins with the optimization of the molecule's ground-state geometry using a specific DFT functional, such as B3LYP, combined with a basis set like 6-311+G(d,p). ias.ac.inscispace.com Following geometry optimization, the same level of theory is used to calculate harmonic vibrational frequencies. These calculated frequencies often require scaling to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental FT-IR data. scispace.com The potential energy distribution (PED) analysis is then used to assign specific vibrational modes, such as C=O stretching, C-H bending, and ring vibrations, to the calculated frequencies. scielo.org.za

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations are typically performed on the optimized geometry, and the results are compared to experimental shifts, often showing excellent correlation. ias.ac.innih.gov For UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transition energies, oscillator strengths, and corresponding wavelengths (λmax). ias.ac.in This helps in understanding the nature of electronic transitions, such as n→π* or π→π*, within the molecule. ias.ac.in Studies on related benzoxazinone structures, such as 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, have demonstrated a strong correlation between theoretically calculated and experimentally observed spectral data, validating the predictive power of these computational methods. conicet.gov.arresearchgate.net

Table 1: Representative Comparison of Theoretical vs. Experimental Spectroscopic Data for a Benzoxazinone Analog Note: Data is illustrative of the methodology and based on published findings for related benzoxazinone structures.

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value | Reference |

| FT-IR | C=O Stretching (Lactone) | ~1750-1780 cm⁻¹ | ~1760-1770 cm⁻¹ | ubaya.ac.id |

| C=N Stretching | ~1620-1640 cm⁻¹ | ~1610-1630 cm⁻¹ | ubaya.ac.id | |

| ¹H NMR | Aromatic Protons | δ ~7.5-8.5 ppm | δ ~7.4-8.3 ppm | ias.ac.in |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~158-162 ppm | δ ~159-161 ppm | ias.ac.in |

| Imine Carbon (C=N) | δ ~153-157 ppm | δ ~155 ppm | pjps.pk | |

| UV-Vis | λmax (π→π* transition) | ~300-320 nm | ~310-315 nm | ias.ac.in |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzoxazinone derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects, thereby guiding the design of new analogs with enhanced potency.

QSAR models are built by calculating a range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecular structure, including steric (shape, size), electronic (charge distribution), and hydrophobic properties. Statistical methods are then used to develop a regression model that links these descriptors to the observed biological activity.

For the broader class of 1,4-benzoxazin-3-ones, QSAR models have been successfully developed to understand their antimicrobial properties. These studies have revealed that descriptors related to molecular shape, VolSurf (which characterizes molecular interaction fields), and hydrogen-bonding capabilities are frequently crucial for predicting activity against both bacteria and fungi. The models indicated that different structural features are required for optimal activity against gram-positive versus gram-negative bacteria, highlighting the importance of tailored drug design. Such QSAR models have demonstrated good predictive power, enabling the in silico screening of virtual compounds and the rational design of novel benzoxazinone derivatives with potentially superior antimicrobial activity. The insights from these models suggest that the 1,4-benzoxazin-3-one scaffold is a promising template for developing new antibacterial agents.

Prediction of Biological Activity and Pharmacokinetic Properties through In Silico Methods

In silico methods are crucial in modern drug discovery for the early-stage evaluation of a compound's potential biological effects and its pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictive studies help to prioritize candidates for synthesis and experimental testing.

Prediction of Biological Activity: Molecular docking is a primary tool used to predict the biological activity of compounds like this compound. This technique simulates the interaction between a small molecule (ligand) and the binding site of a biological target, typically a protein or enzyme. The simulation predicts the preferred binding orientation and calculates a scoring function, such as binding energy, to estimate the affinity of the ligand for the target. amazonaws.com

For benzoxazinone derivatives, molecular docking studies have been employed to explore potential anticancer and antifungal activities. pjps.pkresearchgate.net Several studies have docked benzoxazinone analogs into the active site of Methionyl-tRNA Synthetase (MRS), an enzyme whose increased activity is linked to cancer cell proliferation. ubaya.ac.idpjps.pkubaya.ac.id The results for compounds like 2-phenyl-4H-benzo[d] ias.ac.inscispace.comoxazin-4-one showed favorable binding energies (e.g., rerank score of -76.04 Kcal/mol), suggesting that inhibition of this enzyme could be a potential mechanism for their anticancer effects. ubaya.ac.idubaya.ac.id Similarly, docking against fungal lanosterol (B1674476) 14α-demethylase (CYP51) has been used to predict antifungal activity. researchgate.netjaptronline.com

Table 2: Example of Predicted Biological Activity via Molecular Docking for Benzoxazinone Scaffolds

| Compound Class | Protein Target | Predicted Activity | Example Docking Score (kcal/mol) | Reference |

| 2-Phenyl-benzoxazinones | Methionyl-tRNA Synthetase (1PG2) | Anticancer | -76.04 | ubaya.ac.idubaya.ac.id |

| Substituted benzoxazinones | Dihydrofolate reductase | Antibacterial | -8.9 | rdd.edu.iq |

| Substituted benzoxazinones | Fungal CYP51 | Antifungal | -9.2 | researchgate.net |

Prediction of Pharmacokinetic Properties (ADME): The drug-likeness and ADME profile of a compound are critical for its potential development into a therapeutic agent. Various computational models, available through platforms like SwissADME and ADMETLab, are used to predict these properties based on the molecule's structure. mdpi.comresearchgate.net These predictions are often guided by empirical rules such as Lipinski's Rule of Five, which helps assess the oral bioavailability of a compound. nih.gov

Key ADME parameters predicted in silico include:

Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Prediction of whether the compound is a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which are crucial for drug metabolism. mdpi.com

Excretion: Estimation of total clearance and half-life.

Physicochemical Properties: Calculation of molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and water solubility. researchgate.netnih.gov

For heterocyclic compounds similar to this compound, in silico ADME studies are routinely performed to ensure they possess favorable pharmacokinetic profiles, such as good predicted intestinal absorption and metabolic stability, making them viable drug candidates. nih.govnih.gov

Table 3: Key In Silico ADME Parameters and Their Significance

| Parameter | Description | Significance for Drug-Likeness |

| Molecular Weight | The mass of one mole of the compound. | Generally < 500 Da for good oral absorption (Lipinski's Rule). |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures lipophilicity; values between 1-5 are often optimal for membrane permeability. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Influences membrane transport; typically < 140 Ų for good cell permeability. |

| H-Bond Donors/Acceptors | Number of hydrogen bond donors and acceptors. | Affects solubility and binding; Lipinski's rule suggests ≤ 5 donors and ≤ 10 acceptors. |

| Intestinal Absorption | Prediction of absorption from the gastrointestinal tract. | High absorption is essential for orally administered drugs. |

| BBB Permeation | Prediction of the ability to cross the blood-brain barrier. | Desirable for CNS-targeting drugs, undesirable for peripherally acting drugs. |

| CYP Inhibition | Prediction of inhibition of cytochrome P450 enzymes. | Inhibition can lead to adverse drug-drug interactions. |

Structure Activity Relationship Sar Investigations of 2 3 Bromophenyl 4h 3,1 Benzoxazin 4 One and Analogues

Influence of Substituent Position and Electronic Nature on Biological Activity

The electronic properties and spatial location of substituents on the 2-aryl ring of the benzoxazinone (B8607429) core are critical determinants of biological activity. These factors influence the molecule's interaction with biological targets, affecting binding affinity and efficacy.

Halogenation of the 2-aryl ring is a common strategy to modulate the pharmacological profile of 2-aryl-4H-3,1-benzoxazin-4-ones. The introduction of halogens can alter the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with target enzymes or receptors.

For instance, the compound 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one was reported to exhibit weak antibacterial activity against Staphylococcus aureus. researchgate.net In another study focusing on anticancer activity, 2-(3,4-dichlorophenyl)-4H-benzo[d] researchgate.netnih.govoxazin-4-one demonstrated good activity against the MCF-7 breast cancer cell line, with an IC50 value of 70.74 ± 3.95 μg/mL. nih.gov Molecular docking studies suggested that halogenated compounds had significant steric interactions with the active site of the target enzyme, methionyl-tRNA synthetase. nih.gov The synthesis of a related analogue, 2-(3-bromophenyl)-6-methyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one, has also been accomplished as a precursor for potential CDK9 inhibitors, highlighting the interest in this substitution pattern for drug design. mdpi.com While these examples underscore the importance of halogenation, direct comparative studies detailing the superiority of a meta-bromo substitution over other positions for a specific biological activity are limited in the available literature.

The electronic nature of the substituent on the 2-aryl ring plays a pivotal role in the activity of benzoxazinone derivatives. This is particularly evident in their function as enzyme inhibitors. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the reactivity of the benzoxazinone core, especially the electrophilicity of the C4-carbonyl carbon, which is often involved in the acylation of serine proteases.

A comprehensive study on 4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase (HLE) revealed that electron withdrawal by the substituent at the 2-position significantly enhances the inhibitory potency. nih.gov Conversely, the placement of strongly electron-donating groups, such as a dimethylamino group, at the C7 position of the benzoxazinone ring was found to stabilize the heterocyclic ring against nucleophilic attack, leading to more chemically stable inhibitors. nih.gov In contrast, for a series of benzoxazinone analogues designed as PI3Kβ inhibitors, para-substituted compounds on the 2-aryl ring generally exhibited poor inhibitory activity. nih.gov This suggests that the influence of electronic effects is highly dependent on the specific biological target and the geometry of its active site.

Table 1: Influence of Electronic Groups on Biological Activity

| Compound Class | Substituent Effect | Biological Target | Observed Outcome | Reference |

| 2-Aryl-4H-3,1-benzoxazin-4-ones | Electron-withdrawing group at 2-aryl position | Human Leukocyte Elastase | Enhanced inhibitory potency | nih.gov |

| 4H-3,1-Benzoxazin-4-ones | Strong electron-donating group at C7 position | Chemical Stability | Increased stability against nucleophilic attack | nih.gov |

| 2-Aryl-4H-3,1-benzoxazin-4-ones | Para-substitution on 2-aryl ring | PI3Kβ Enzyme | Poor inhibitory activity | nih.gov |

The position of a substituent on the 2-aryl ring—whether it is ortho, meta, or para—can drastically alter the biological activity of the molecule. This is due to steric and electronic effects that influence the compound's ability to fit into a binding pocket and form key interactions.

In a study evaluating a series of 2-aryl-4H-3,1-benzoxazin-4-ones for α-chymotrypsin inhibition, significant differences in potency were observed based on the substituent's position. researchgate.net For example, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one (a meta-substituted analogue) showed significant antibacterial activity against Bacillus subtilis. researchgate.net In the same study, the ortho-fluorinated analogue, 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one, was among the most potent inhibitors of α-chymotrypsin, with an IC50 value of 5.42 ± 1.66 μM, which was more potent than the standard inhibitor, chymostatin (IC50 = 7.13 ± 1.06 μM). researchgate.net In contrast, the para-brominated analogue, 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one, showed weaker activity. researchgate.net This highlights that for α-chymotrypsin inhibition within this series, ortho and meta substitutions can be more favorable than para substitutions.

Table 2: Effect of Substituent Position on α-Chymotrypsin Inhibition

| Compound | Substituent and Position | IC50 (μM) | Reference |

| 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one | 2-Fluoro (ortho) | 5.42 ± 1.66 | researchgate.net |

| 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | 3-Nitro (meta) | 10.12 ± 1.21 | researchgate.net |

| 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one | 4-Chloro (para) | 15.22 ± 1.03 | researchgate.net |

| 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | 4-Bromo (para) | 20.11 ± 1.16 | researchgate.net |

| Chymostatin (Standard) | - | 7.13 ± 1.06 | researchgate.net |

Stereochemical Considerations in Benzoxazinone Activity

While the core 2-aryl-4H-3,1-benzoxazin-4-one structure is planar and achiral, substitutions at the C2 or C3 positions, or on the fused ring, can introduce chirality. The stereochemistry of a molecule can be a critical factor in its biological activity, as stereoisomers can exhibit different binding affinities and efficacies due to the chiral nature of biological receptors and enzyme active sites.

Research into related benzoxazine structures provides some insight. For example, in a series of 2,3-disubstituted-3,4-dihydro-2H-1,3-benzoxazines, which possess chiral centers, some compounds exhibited good fungicidal activity against Rhizoctonia solani. mdpi.comnih.gov However, these studies did not separate the enantiomers to evaluate the specific contribution of each stereoisomer to the observed activity. In another study on tetrahydronaphtho[2,3-b] nih.govnih.govoxazine (B8389632) derivatives with potent antihypertensive effects, the optical isomers of one potent compound were synthesized and evaluated, revealing no significant differences in biological activity between the enantiomers. jst.go.jp This suggests that for certain benzoxazine scaffolds and biological targets, stereochemistry may not be a deciding factor in activity. For the 2-aryl-4H-3,1-benzoxazin-4-one class, the role of stereochemistry in analogues that possess chiral centers remains an area that requires more focused investigation.

Role of Lipophilicity in Modulating Biological Response and Uptake

Lipophilicity, often quantified as the partition coefficient (log P), is a crucial physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. A molecule's ability to traverse cellular membranes to reach its intracellular target is highly dependent on an optimal balance between water solubility and lipid solubility (lipophilicity).

In the field of agrochemicals, the phytotoxic activity of benzoxazinones has been directly linked to their lipophilicity. nih.govresearchgate.net Studies aimed at optimizing natural benzoxazinones as herbicides have shown that enhancing lipophilicity can empower the phytotoxic effect of the parent compound. nih.govresearchgate.net This is because a certain degree of lipophilicity is necessary to cross plant cell membranes and reach the molecular target site. scispace.com However, the relationship is not always linear; an optimal lipophilicity value often exists for maximum activity, which can vary depending on the target plant species. nih.gov Similarly, in the context of therapeutic agents, a quantitative structure-activity relationship (QSAR) study on substituted benzoxazinone derivatives as antiplatelet agents identified hydrophobic interactions as one of the important features for activity. nih.gov These findings collectively indicate that lipophilicity is a key parameter to consider and optimize in the design of biologically active benzoxazinone analogues, as it directly influences their bioavailability and ability to interact with targets in a hydrophobic environment.

Correlation of Structural Features with Enzyme Inhibition Profiles

A prominent biological activity of 2-aryl-4H-3,1-benzoxazin-4-ones is the inhibition of serine proteases. These compounds often act as acyl-enzyme inhibitors, where the serine residue in the enzyme's active site nucleophilically attacks the carbonyl group of the benzoxazinone ring, leading to ring-opening and the formation of a stable, inactive acyl-enzyme complex. nih.gov

Detailed SAR studies have elucidated the structural requirements for potent inhibition of various serine proteases:

Human Leukocyte Elastase (HLE): The potency of benzoxazinone inhibitors against HLE is enhanced by alkyl groups at the R5 position and electron-withdrawing groups on the 2-aryl ring. nih.gov R5 alkyl groups are thought to inhibit the deacylation of the acyl-enzyme intermediate, thus prolonging the inhibition. nih.gov

Cathepsin G and Chymotrypsin: For the inhibition of cathepsin G, the introduction of an aryl moiety into the 2-substituent led to compounds with Ki values in the nanomolar range. Furthermore, a 6-methyl substitution on the benzoxazinone ring was found to strongly increase the acylation rate for both cathepsin G and chymotrypsin. nih.gov

Pancreatic Elastase: A study on 2-aryl-4H-3,1-benzoxazin-4-ones identified a nitro-substituted analogue as an inhibitor of porcine pancreatic elastase, linking this activity to observed cytotoxic effects in P388 cells. nih.gov

These findings demonstrate that specific structural modifications on the benzoxazinone scaffold can be used to tune the potency and selectivity of inhibition against different, but related, serine proteases. The ability to correlate discrete structural features with acylation and deacylation rates provides a powerful tool for designing highly potent and specific enzyme inhibitors.

Table 3: Structural Features for Serine Protease Inhibition

| Enzyme Target | Favorable Structural Feature(s) | Observed Effect | Reference |

| Human Leukocyte Elastase (HLE) | Alkyl group at R5; EWG at 2-aryl position | Enhanced potency; inhibition of deacylation | nih.gov |

| Cathepsin G | Aryl moiety at 2-position; Methyl group at R6 | Nanomolar Ki values; increased acylation rate | nih.gov |

| α-Chymotrypsin | ortho-Fluoro substitution on 2-aryl ring | High potency (IC50 = 5.42 μM) | researchgate.net |

| Porcine Pancreatic Elastase | Nitro group on 2-aryl ring | Enzyme inhibition and cytotoxicity | nih.gov |

Structure-Phytotoxicity Relationships in Agrochemistry Applications

The exploration of 2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one and its analogues has revealed significant potential in agrochemical applications, particularly as herbicidal agents. Investigations into the structure-activity relationship (SAR) of this class of compounds have demonstrated that the nature and position of substituents on the 2-phenyl ring play a crucial role in determining their phytotoxic effects.

Detailed research into a series of 2-aryl-4H-3,1-benzoxazin-4-ones has provided valuable insights into the structural requirements for potent herbicidal activity. The phytotoxicity of these compounds has been systematically evaluated, often using model plant systems such as Lemna aequinoctialis (duckweed), to quantify their growth inhibitory effects at various concentrations.

The position of the substituent on the phenyl ring has been shown to be a key determinant of phytotoxicity. For instance, studies have indicated that substitution at the meta- (3-) position of the phenyl ring can lead to significant herbicidal efficacy. This is exemplified by the high activity of analogues such as 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one, which has demonstrated complete inhibition of plant growth at concentrations as low as 50 µg/mL. The strong electron-withdrawing nature of the halogen atom at this position appears to be a favorable feature for enhancing phytotoxicity.

Based on the high activity of the 3-chloro analogue, it is reasonable to infer that this compound would also exhibit potent herbicidal properties. The bromine atom, being a halogen with similar electronic properties to chlorine, is expected to confer a comparable level of phytotoxicity.

Conversely, the introduction of substituents at the ortho- (2-) or para- (4-) positions of the phenyl ring has been observed to result in a varied and often diminished herbicidal effect compared to meta-substitution. For example, compounds with substituents at the para-position have generally shown moderate to low phytotoxicity. This suggests that steric and electronic factors at these positions may be less favorable for the interaction with the biological target in the plant.

Furthermore, the nature of the substituent group is also critical. Electron-withdrawing groups, such as nitro groups, particularly at the meta-position, have been found to contribute to high phytotoxicity. In contrast, electron-donating groups, like methyl groups, have generally resulted in compounds with weaker herbicidal activity. The unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one often serves as a baseline for comparison and typically exhibits moderate activity.

The following table summarizes the phytotoxicity of various 2-aryl-4H-3,1-benzoxazin-4-one analogues against Lemna aequinoctialis, illustrating the key aspects of the structure-activity relationship.

| Compound | Substituent (at 2-phenyl ring) | Concentration (µg/mL) | Phytotoxicity (% Inhibition) |

| 1 | H | 500 | 100 |

| 50 | 65 | ||

| 5 | 20 | ||

| 2 | 3-Cl | 500 | 100 |

| 50 | 100 | ||

| 5 | 50 | ||

| 3 | 4-Cl | 500 | 100 |

| 50 | 45 | ||

| 5 | 15 | ||

| 4 | 3-NO₂ | 500 | 100 |

| 50 | 80 | ||

| 5 | 30 | ||

| 5 | 4-NO₂ | 500 | 100 |

| 50 | 55 | ||

| 5 | 25 | ||

| 6 | 3-CH₃ | 500 | 80 |

| 50 | 30 | ||

| 5 | 10 | ||

| 7 | 4-CH₃ | 500 | 75 |

| 50 | 25 | ||

| 5 | 5 |

These findings underscore the importance of the 3-position on the 2-phenyl ring for optimal phytotoxic activity in this class of compounds. The strong herbicidal effect of the 3-chloro analogue strongly supports the potential of this compound as a potent agrochemical.

Mechanistic Investigations of Biological Activities of Benzoxazinone Derivatives

Enzyme Inhibition Mechanisms

Benzoxazinone (B8607429) derivatives, including 2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one, have been the subject of extensive research due to their ability to inhibit a variety of enzymes, playing a crucial role in several pathological processes. The core structure of these compounds allows them to interact with the active sites of enzymes, leading to the modulation of their catalytic activity. The following sections detail the specific mechanisms through which these derivatives exert their inhibitory effects on key enzymes.

The 2-aryl-4H-3,1-benzoxazin-4-one scaffold is a recognized class of α-chymotrypsin inhibitors. researchgate.net A range of these derivatives have demonstrated significant in vitro inhibitory activity against this serine protease, with IC50 values often in the low micromolar range. asianpubs.org For instance, the closely related analogue, 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one, was identified as one of the most active compounds in its series, exhibiting an IC50 value of 6.99 ± 0.29 μM, which is comparable to the standard inhibitor, chymostatin (IC50 = 7.13 ± 1.06 μM). asianpubs.org

Kinetic studies have revealed that benzoxazinone derivatives can exhibit diverse types of inhibition against α-chymotrypsin, including competitive, non-competitive, and mixed-type inhibition. nih.gov The inhibition constant (Ki) values for these compounds have been reported to be in the range of 4.7 to 341.2 μM. nih.gov The mechanism of action involves the benzoxazinone acting as an acylating agent. capes.gov.brnih.gov The process begins with the formation of a relatively stable acyl-enzyme complex, which effectively inactivates the enzyme. capes.gov.br In some cases, this is followed by intramolecular alkylation of a methionine residue (specifically methionine-192) near the active site, which sterically hinders substrate binding and leads to irreversible inhibition. capes.gov.br Structure-activity relationship studies indicate that the position and nature of substituents on the 2-aryl ring significantly influence the inhibitory potential. nih.gov

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one | 6.99 ± 0.29 | asianpubs.org |

| 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one | 7.22 ± 0.75 | asianpubs.org |

| 2-(1-naphthyl)-4H-3,1-benzoxazin-4-one | 5.42 ± 1.66 | asianpubs.org |

| Chymostatin (Standard) | 7.13 ± 1.06 | asianpubs.org |

Human Neutrophil Elastase (HNE), a serine protease released by neutrophils during inflammation, is a significant drug target for inflammatory diseases like chronic obstructive pulmonary disease (COPD). nih.gov Benzoxazinone derivatives have been identified as potent HNE inhibitors. nih.govsemanticscholar.org One novel derivative, referred to as PD05, emerged as a particularly strong inhibitor with an IC50 value lower than the control drug sivelestat. nih.gov

The mechanism of inhibition by these compounds is competitive, as demonstrated by substrate dilution assays. nih.gov PD05 was shown to have a very high binding affinity for HNE, with a dissociation constant (Kd) of 1.63 nM. nih.gov The interaction is fully reversible and characterized by rapid association and dissociation rates. nih.gov The inhibitory action of benzoxazinones against HNE is highly dependent on the substitution pattern on the heterocyclic ring system. nih.gov This class of compounds represents a promising scaffold for developing therapeutic agents to control the destructive activity of HNE in inflammatory conditions. nih.gov

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| PD05 | Binding Affinity (Kd) | 1.63 nM | nih.gov |

| PD05 | Inhibition Type | Competitive, Reversible | nih.gov |

The protease of Herpes Simplex Virus Type 1 (HSV-1) is essential for viral replication, making it a key target for antiviral drug development. nih.govnih.gov Benzoxazinones are known to act as serine protease inhibitors, and their mechanism against HSV-1 protease has been investigated through computational studies. nih.gov The proposed mechanism involves the inactivation of the enzyme through a reaction with the serine residue of the catalytic triad (Ser-His-His). nih.govresearchgate.net

The inhibitory action is believed to proceed via the formation of an acyl-enzyme complex with Ser129, a key residue in the catalytic triad. nih.gov Molecular docking studies have identified crucial interactions that stabilize the benzoxazinone inhibitor within the enzyme's active site. The most potent derivatives form hydrogen bonds with key residues such as Ser129, Thr132, and Arg157. nih.gov Specifically, the hydrogen bond with the nucleophilic Ser129 is thought to facilitate the acylation reaction, leading to the formation of a covalent bond and subsequent enzyme inactivation. nih.gov Additionally, hydrophobic interactions play a significant role in correctly positioning and stabilizing the inhibitor in the binding cavity. nih.gov

Tyrosine kinases are a large family of enzymes that play a critical role in cellular signal transduction pathways regulating cell growth, differentiation, and apoptosis. nih.gov Dysregulation of these kinases is often implicated in cancer, making them a major target for anticancer therapies. nih.govaltmeyers.org The general mechanism of tyrosine kinase inhibitors (TKIs) involves competitively binding to the ATP-binding site within the catalytic domain of the kinase. altmeyers.org This blockade prevents the phosphorylation of substrate proteins, thereby disrupting the downstream signaling cascade that promotes tumor cell proliferation. altmeyers.orgresearchgate.net

While direct studies on this compound as a TKI are limited, research on structurally analogous compounds provides strong evidence for this potential mechanism. For example, compounds with a 4-(3-bromophenyl)aminoquinazoline structure, which is very similar to the benzoxazinone core, have been shown to be exceptionally potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net The most active derivative in that series had an IC50 of just 0.029 nM. researchgate.net This suggests that the 2-(3-bromophenyl) moiety is a key pharmacophore for high-affinity binding within the kinase domain, and that the benzoxazinone scaffold could similarly serve as a framework for potent tyrosine kinase inhibition.

Anti-inflammatory Mechanisms of Action

Benzoxazinone derivatives have demonstrated significant anti-inflammatory properties through various mechanisms of action. nih.govresearchgate.net Studies on 2H-1,4-benzoxazin-3(4H)-one derivatives in lipopolysaccharide (LPS)-induced microglial cells have shown that these compounds can effectively reduce the production of key inflammatory mediators. frontiersin.org

A primary mechanism is the inhibition of nitric oxide (NO) production and the downregulation of the enzyme inducible nitric oxide synthase (iNOS). frontiersin.org Furthermore, these compounds significantly decrease the transcription levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). frontiersin.org The expression of another critical inflammation-related enzyme, cyclooxygenase-2 (COX-2), is also downregulated at both the transcription and protein levels. frontiersin.org

Further investigation into the molecular pathways revealed that the anti-inflammatory effects are mediated, at least in part, through the activation of the Nrf2-HO-1 signaling pathway. frontiersin.org By activating this pathway, the benzoxazinone derivatives reduce intracellular reactive oxygen species (ROS) production, thereby alleviating oxidative stress and mitigating the inflammatory response in microglia. frontiersin.org In vivo studies have also confirmed the anti-inflammatory potential of benzoxazinone derivatives, with some compounds showing significant inhibition of rat paw edema. mongoliajol.infomongoliajol.info

Anticancer Mechanisms: Inhibition of Cell Proliferation and Apoptosis Induction

The anticancer activity of 2-aryl-4H-3,1-benzoxazin-4-ones is attributed to their ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis. nih.govmdpi.comsemanticscholar.org These compounds have shown cytotoxicity against a variety of human cancer cell lines, including breast, lung, and leukemia cells. nih.govsemanticscholar.orgnih.gov

One of the core anticancer mechanisms is the induction of apoptosis. Studies have shown that certain benzoxazinone derivatives can trigger both the intrinsic and extrinsic apoptotic pathways. mdpi.com This is evidenced by their ability to induce the activation of caspases, such as caspase-7. nih.gov Mechanistically, some derivatives function by inducing DNA damage, which is marked by the upregulation of γ-H2AX, a sensitive marker for DNA double-strand breaks. nih.gov This DNA damage subsequently triggers the apoptotic cascade. nih.gov Another proposed mechanism involves the generation of reactive oxygen species (ROS) within cancer cells, which can lead to oxidative stress and initiate apoptosis. nih.gov

In addition to inducing apoptosis, these compounds inhibit cell proliferation. rjpbr.com Some derivatives have been observed to cause significant alterations in the cell cycle distribution of cancer cells, arresting their progression. nih.gov The anti-proliferative effects have been demonstrated in multiple cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. nih.gov For example, 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one showed an IC50 value of 65.43 ±2.7 μg/mL against the A549 human lung cancer cell line. semanticscholar.org

| Compound Class/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 4H-benzo[d] nih.govnih.govoxazines | MCF-7 (Breast) | 0.30 to 157.4 µM | nih.gov |

| 4H-benzo[d] nih.govnih.govoxazines | SKBR-3 (Breast) | 0.09 to 93.08 µM | nih.gov |

| 4H-benzo[d] nih.govnih.govoxazines | HCC1954 (Breast) | 0.51 to 157.2 µM | nih.gov |

| 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one | A549 (Lung) | 65.43 ±2.7 μg/mL | semanticscholar.org |

| Nitrobenzoxazin-4-one | P388 (Leukemia) | 8.9 µM | nih.gov |

Antimicrobial Mechanisms: Antibacterial and Antifungal Activities

The antimicrobial potential of the 2-aryl-4H-3,1-benzoxazin-4-one scaffold has been explored, though specific data for the 3-bromo isomer are not extensively detailed. Studies on related compounds show a range of activities. For instance, the isomeric compound, 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one, demonstrated weak antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net In a broader study of twenty 2-aryl-4H-3,1-benzoxazin-4-one derivatives, compounds were tested against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Shigella flexneri, Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa). researchgate.net This study indicated that the 2-aryl-4H-3,1-benzoxazin-4-one structure possesses potential as a source of bactericidal compounds, although the efficacy varies significantly with the nature and position of the substituent on the phenyl ring. researchgate.net

Other research on different benzoxazinone derivatives has also pointed to mild to moderate antibacterial activity against various bacterial strains. raco.cat Similarly, the antifungal properties of the benzoxazinone core have been investigated against several phytopathogenic fungi, with some derivatives showing moderate to good activity at high concentrations. nih.gov

Table 1: Antibacterial Activity of a Related Benzoxazinone Derivative

| Compound | Bacterial Strain | Activity |

| 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | Staphylococcus aureus | Weak |

Data compiled from studies on 2-aryl-4H-3,1-benzoxazin-4-one derivatives. researchgate.net

Neuroprotective Effects and Receptor Modulation (e.g., Serotonin Receptors)

Currently, there is a lack of specific scientific literature investigating the neuroprotective effects or receptor modulation capabilities of this compound. While other heterocyclic compounds have been studied for their effects on the central nervous system, including potential anticonvulsant properties, specific data for this benzoxazinone derivative is not available. nih.govnih.gov Research on a different compound, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one, showed that it could upregulate 5-hydroxytryptamine (serotonin) levels in brain tissue, suggesting a possible mechanism for neuroprotection in certain models, but this is a structurally distinct molecule. researchgate.net

Allelochemical Activity and Phytotoxicity Mechanisms in Plant Systems

Benzoxazinoids, as a class, are well-documented for their role in plant defense and allelopathy. nih.govmpg.de These compounds are found in various grasses, including important crops like maize and wheat, where they contribute to resistance against herbivores, microbes, and competing plants. nih.govmpg.de The primary mechanism involves the storage of benzoxazinoids as stable glucosides in plant vacuoles. nih.gov When plant tissue is damaged, these glucosides are hydrolyzed by β-glucosidases, releasing unstable aglycones that can degrade into toxic compounds. nih.gov

The degradation of naturally occurring benzoxazinones, such as DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one), leads to the formation of bioactive metabolites like BOA (2-benzoxazolinone). nih.gov In the soil, these can be further transformed by microorganisms into aminophenoxazinones, such as APO (2-amino-3H-phenoxazin-3-one), which have been shown to inhibit root growth in other plants. nih.gov The mechanism of this phytotoxicity involves the inhibition of histone deacetylases, leading to altered gene expression in the target plant. nih.gov The specific degradation pathways and metabolite bioactivity for the synthetically derived this compound have not been reported.

Benzoxazinoids are key components of the chemical defense systems in many plants. mdpi.com They can act as antifeedants, toxins, or digestibility-reducing compounds against insect herbivores. nih.govmpg.de The production of these compounds can be constitutive (always present) or induced in response to herbivore attack. mdpi.com While this provides a general framework for the function of the benzoxazinone class in plant defense, the specific role, if any, of this compound in these processes has not been investigated.

Other Investigated Biological Activities (e.g., Antidiabetic, Antimalarial, Anticonvulsant)

While the core benzoxazinone structure is a subject of broad pharmacological interest, specific studies on this compound for antidiabetic, antimalarial, or anticonvulsant activities are not available in the reviewed literature. However, related structures incorporating a bromophenyl group have been assessed for these properties.

Antidiabetic: A synthetic compound containing a 2-bromophenyl acetamide moiety, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netraco.catthiazin-2-yl)-1-(2-bromophenyl) acetamide, was investigated as a potential antidiabetic agent, showing inhibitory effects on α-glucosidase and α-amylase. nih.gov

Antimalarial: There is no specific evidence linking this compound to antimalarial activity. Research in this area tends to focus on other heterocyclic scaffolds. beilstein-journals.org

Anticonvulsant: Studies have been conducted on 4-bromophenyl semicarbazones, which showed anticonvulsant activity in various animal models, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. nih.gov However, these compounds are structurally different from the benzoxazinone .

In Vitro Cytotoxicity Evaluation (e.g., on 3T3 cell line)

There is no specific data available on the in vitro cytotoxicity of this compound evaluated on the 3T3 cell line. Studies on other 2-aryl-4H-3,1-benzoxazin-4-ones have shown cytotoxic effects against different cell lines, such as P388 leukemia cells, with the potency depending on the aryl substituent. nih.gov For example, a nitro-substituted benzoxazinone showed an ID50 of 8.9 microM in this cell line. nih.gov Additionally, a related but structurally different compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was evaluated for its cytotoxic activity against a panel of NCI human cancer cell lines and showed potent effects, particularly against the SNB-75 CNS cancer cell line. mdpi.com